molecular formula C19H25F3N6O B6461132 1-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine CAS No. 2549056-15-5

1-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine

Número de catálogo: B6461132
Número CAS: 2549056-15-5
Peso molecular: 410.4 g/mol
Clave InChI: UDMBBTSJAWIRFK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 1-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine (molecular formula: C₂₀H₂₆F₃N₅O, average mass: 409.456 g/mol) features a hybrid heterocyclic scaffold combining a 1,2,4-oxadiazole core, a piperidine ring, and a piperazine moiety substituted with a 5-(trifluoromethyl)pyridin-2-yl group. Key structural attributes include:

  • 3-Methyl-1,2,4-oxadiazole: A five-membered heterocycle known for metabolic stability and bioisosteric replacement of carbonyl groups in drug design .
  • Piperidine-piperazine linkage: The piperidine ring is functionalized with a methylene bridge to the oxadiazole, while the piperazine is substituted at the 4-position with the trifluoromethylpyridine group. This design balances lipophilicity and solubility .
  • Trifluoromethylpyridine: Enhances binding affinity through hydrophobic interactions and electron-withdrawing effects, commonly leveraged in antibacterial and anticancer agents .

Propiedades

IUPAC Name

3-methyl-5-[[4-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25F3N6O/c1-14-24-18(29-25-14)13-26-6-4-16(5-7-26)27-8-10-28(11-9-27)17-3-2-15(12-23-17)19(20,21)22/h2-3,12,16H,4-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDMBBTSJAWIRFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CN2CCC(CC2)N3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 1-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action based on available literature.

Chemical Structure and Properties

The compound features a piperazine core substituted with both a trifluoromethyl pyridine and a 3-methyl-1,2,4-oxadiazol moiety. The structural formula can be represented as follows:

C17H21F3N6O\text{C}_{17}\text{H}_{21}\text{F}_3\text{N}_6\text{O}

This molecular structure is indicative of its potential interactions with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing oxadiazole rings. For instance, derivatives of 1,3,4-oxadiazoles have shown promising activity against multiple cancer cell lines. The compound has been evaluated for its efficacy against various cancer types:

Cell Line IC50 (µM) Type of Cancer
PC-30.67Prostate
HCT-1160.80Colon
ACHN0.87Renal
K-56218.22Leukemia
MDA-MB-43515.43Melanoma

These findings suggest that the compound exhibits selective cytotoxicity towards certain cancer cells, potentially through mechanisms such as apoptosis induction and inhibition of key signaling pathways like EGFR and Src .

Antimicrobial Activity

The compound's biological profile also includes antimicrobial properties. Research indicates that oxadiazole derivatives possess significant activity against various bacterial strains. The following table summarizes the antimicrobial efficacy observed:

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL) Activity
Staphylococcus aureus4 - 32Antistaphylococcal
Escherichia coli64 - 256Broad-spectrum antibacterial
Pseudomonas aeruginosa64 - 256Broad-spectrum antibacterial

The compounds demonstrated effectiveness superior to standard treatments like chloramphenicol, indicating their potential as alternative antimicrobial agents .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Apoptosis Induction : Studies have shown that oxadiazole derivatives can trigger apoptosis in cancer cells through intrinsic pathways involving caspase activation.
  • Inhibition of Kinases : The compound has been reported to inhibit key kinases such as EGFR and Src, which are pivotal in cancer cell proliferation and survival .
  • Antimicrobial Mechanisms : The antimicrobial action may involve disruption of bacterial cell walls or interference with metabolic pathways essential for bacterial growth .

Case Studies

Several case studies have documented the effectiveness of similar compounds in clinical settings:

  • A study evaluating a series of oxadiazole derivatives found that specific substitutions enhanced their anticancer activity significantly.
  • Another investigation into the antimicrobial properties revealed that modifications to the molecular structure could lead to improved efficacy against resistant strains of bacteria.

Comparación Con Compuestos Similares

Structural Analogues and Bioactivity

Table 1: Key Structural and Functional Comparisons

Compound Name/ID Core Structure Key Substituents Biological Activity/Notes Reference
Target Compound 1,2,4-Oxadiazole + Piperidine + Piperazine 3-Methyl-oxadiazole, 5-(CF₃)pyridine Antibacterial, kinase inhibition (predicted)
OSM-S-85 1,2,4-Oxadiazole Unspecified substituents Inactive in antimalarial assays
BI 665915 (FLAP Inhibitor) 1,2,4-Oxadiazole + Piperazine Cyclopropyl, pyrimidine Potent LTB4 inhibition (IC₅₀ < 100 nM)
4-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]piperidine 1,2,4-Oxadiazole + Piperidine Pyridin-3-yl Unknown (structural analogue)
Compound 5u/5v (BMC Chemistry) 1,2,4-Oxadiazole + Trifluoromethylpyridine Varied alkyl/aryl groups Antibacterial (Xoo/Xoc IC₅₀: 2–10 µg/mL)

Key Comparison Points

(a) 1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole Isomers
  • The 1,2,4-oxadiazole in the target compound is critical for binding efficiency. Studies on Hedgehog pathway inhibitors demonstrate that 1,3,4-oxadiazole isomers exhibit reduced activity due to altered electronic and steric profiles .
  • In contrast, 1,2,4-oxadiazole derivatives with trifluoromethylpyridine (e.g., Compound 5u/5v) show potent antibacterial activity, validating the scaffold’s utility .
(b) Piperidine vs. Piperazine Linkers
  • Piperidine (target compound): Offers metabolic stability compared to smaller rings (e.g., azetidine), which diminish binding affinity .
  • Piperazine (e.g., BI 665915): Enhances solubility and target engagement but increases CYP3A4/hERG inhibition risks, limiting therapeutic utility .
(c) Trifluoromethylpyridine Substituent
  • The 5-(trifluoromethyl)pyridin-2-yl group in the target compound improves lipophilicity (logP ~2.5) and mimics fluopyram’s pharmacophore, a nematicide with proven bioactivity .
(d) Methylene Bridge and Steric Effects
  • Similar designs in Zibotentan (oxadiazole-pyridine hybrid) enhance target site adaptation .

Research Findings and Implications

  • Antibacterial Potential: The trifluoromethylpyridine-oxadiazole motif in the target compound aligns with derivatives active against Xanthomonas oryzae (Xoo) and Xanthomonas citri (Xoc), suggesting cross-application in plant disease control .
  • Metabolic Stability : The piperidine ring may reduce CYP450 interactions compared to piperazine-containing analogues, a critical advantage in drug development .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.